molecular formula C10H12BrNO3 B144554 Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)- CAS No. 807631-09-0

Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-

Cat. No. B144554
M. Wt: 274.11 g/mol
InChI Key: HFYJGAIOBIDRPX-UHFFFAOYSA-N
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Description

“Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-” also known as bk-2C-B, is a new psychoactive substance (NPS) that has recently emerged . It is most commonly consumed orally, although there are indications that it might also be ingested by inhalation or 'smoking’ . This substance may be considered a cathinone analogue of the phenethylamine 2- (4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B), which suggests that it may have psychoactive effects in humans .


Synthesis Analysis

A test purchase of bk-2C-B was carried out and its identity was confirmed by a range of analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry . Confirmation was also obtained from the synthesis of bk-2C-B based on the implementation of the Delépine reaction in which the α-brominated intermediate was reacted with hexamethylenetetramine to afford the primary amine .


Molecular Structure Analysis

The molecular structure of bk-2C-B was confirmed by a variety of analytical techniques . Ion chromatography and X-ray crystallography analysis confirmed that the purchased bk-2C-B consisted of a hydrochloride and hydrobromide salt mixture . X-ray crystallography also revealed that the purchased (mixed HCl/HBr salt) and synthesized bk-2C-B (HCl salt) exists as polymorphs .


Chemical Reactions Analysis

Information about the stability of bk-2C-B when exposed to heat is unavailable and the potential for pyrolytic degradation and formation of unknown substances available for inhalation prompted an investigation using a simulated ‘meth pipe’ scenario . Twelve products following pyrolysis of bk-2C-B were detected and verified by organic synthesis of the corresponding standards .

Scientific Research Applications

Pyrolysis Products Identification

In a study by Texter et al. (2018), the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) were identified. This research is significant as it provides insight into the stability and potential degradation products of bk-2C-B when exposed to heat, which is critical for understanding its chemical behavior under different conditions (Texter et al., 2018).

Analytical Techniques for Substance Identification

A 2015 study by Power et al. focused on the identification of bk-2C-B using various analytical techniques. This study is essential for confirming the identity of such substances and understanding their chemical structure and properties through techniques like nuclear magnetic resonance spectroscopy and chromatography (Power et al., 2015).

Synthesis of Related Compounds

Li Hong-xia (2007) explored the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. This study contributes to the field by detailing methods for synthesizing compounds with similar structures, which can be useful in various chemical and pharmaceutical applications (Li Hong-xia, 2007).

Potential Antimicrobial Properties

Hessien et al. (2009) discussed the synthesis of novel compounds, including derivatives of 2-bromo-1-(4-tosyl amino) phenyl]ethanone, and their potential antimicrobial properties. This research is particularly relevant in developing new antimicrobial agents and understanding the biological activity of these compounds (Hessien et al., 2009).

Photocatalytic Reactions

Gordon et al. (2022) reported on the Cu(II)-photocatalysed reactions of Schiff Base derivatives, showcasing the potential of using 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone derivatives in photocatalytic processes. This study contributes to our understanding of how these compounds can be utilized in catalytic reactions involving carbon dioxide (Gordon et al., 2022).

properties

IUPAC Name

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12/h3-4H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYJGAIOBIDRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045990
Record name 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-

CAS RN

807631-09-0
Record name 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807631-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bk-2C-B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807631090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BK-2C-B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KJ195I24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Dei Cas, E Casagni, S Arnoldi, V Gambaro… - Forensic Science …, 2019 - Elsevier
A screening method for the separation and identification of more than fifty NPS is proposed. The method is based on fast gas-chromatography/time of flight mass spectrometry (FAST-GC/…
Number of citations: 14 www.sciencedirect.com

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